molecular formula C18H12Cl2F2N2O B3017227 N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide CAS No. 2418695-93-7

N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide

Cat. No. B3017227
CAS RN: 2418695-93-7
M. Wt: 381.2
InChI Key: LHPFBIWZTLVPBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the reaction of 3,4-dichlorophenyl isocyanate with an appropriate amine. The resulting product undergoes cyclization to form the cyclopropane ring. The precise synthetic route and conditions may vary based on the specific research study or industrial process .


Molecular Structure Analysis

  • The cyclopropane ring imparts rigidity and influences binding interactions .

Chemical Reactions Analysis

  • Substitution Reactions : Substituting halogens or other moieties on the phenyl rings .

Physical And Chemical Properties Analysis

  • Stability : Stability under different conditions (light, temperature, etc.) is crucial .

Mechanism of Action

  • Targeting Disease Processes : For example, antitumor or anti-inflammatory effects .

Safety and Hazards

  • Inhalation Risk : Dust inhalation can be poisonous .

properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F2N2O/c19-13-3-1-10(5-14(13)20)17(8-23)24-18(25)12-7-11(12)9-2-4-15(21)16(22)6-9/h1-6,11-12,17H,7H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPFBIWZTLVPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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